Tetrafluorophthalonitrile

Catalog No.
S773651
CAS No.
1835-65-0
M.F
C8F4N2
M. Wt
200.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluorophthalonitrile

CAS Number

1835-65-0

Product Name

Tetrafluorophthalonitrile

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile

Molecular Formula

C8F4N2

Molecular Weight

200.09 g/mol

InChI

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11

InChI Key

OFLRJMBSWDXSPG-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N

The exact mass of the compound Tetrafluorophthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrafluorophthalonitrile (C8F4N2) is a fully fluorinated aromatic dinitrile used as a fundamental building block for advanced materials, including high-performance polymers, phthalocyanines, and agrochemicals. The four electron-withdrawing fluorine atoms significantly alter the electronic properties and reactivity of the aromatic ring compared to its non-fluorinated analog, phthalonitrile. This substitution is critical for imparting enhanced thermal stability, chemical resistance, and specific electrochemical behaviors to the final products, making it a strategic choice for applications in demanding environments such as aerospace, electronics, and specialty pigments.

Substituting Tetrafluorophthalonitrile with its chlorinated analog, tetrachlorophthalonitrile, or the non-halogenated parent, phthalonitrile, can lead to significant performance failures and process incompatibilities. The C-F bond's high strength and fluorine's extreme electronegativity result in derivatives with fundamentally different thermal stability, oxidative resistance, and electronic properties compared to chlorinated or non-halogenated versions. For instance, in polymer synthesis, the choice between fluorine and chlorine directly impacts glass transition temperatures, solubility in processing solvents, and optical transparency of the final films. In phthalocyanine synthesis, the perfluorinated core imparts a significant anodic shift in redox potentials, a critical factor for catalysis and electronic sensor applications that is not replicated by chlorine substitution. Therefore, specifying CAS 1835-65-0 is essential for achieving the high thermal stability and specific electronic characteristics required in advanced material formulations.

Superior Thermal Stability in Derived Polyimides for High-Temperature Applications

Fluorinated polyimides, often synthesized using fluorinated precursors, consistently exhibit superior thermal stability compared to their non-fluorinated counterparts. A representative phenylethynyl end-capped fluorinated polyimide showed a 5% weight loss decomposition temperature of 524°C in air. In contrast, many conventional aromatic polyimides, such as those based on PMDA/ODA, show initial decomposition in a similar range but often have lower glass transition temperatures (Tg). For example, the well-known PETI-5 polyimide has a Tg of 270°C, whereas high-performance fluorinated polyimides can achieve a Tg of 435–455°C, providing a much wider operational window for aerospace and electronic applications.

Evidence DimensionGlass Transition Temperature (Tg) & Decomposition Temperature (TGA 5% weight loss)
Target Compound DataDerived Fluorinated Polyimide: Tg = 435–455°C; Decomposition Temp = 524°C
Comparator Or BaselinePETI-5 (non-fluorinated polyimide benchmark): Tg = 270°C
Quantified Difference+165–185°C in Glass Transition Temperature
ConditionsComparison between a high-performance fluorinated polyimide and a standard non-fluorinated polyimide benchmark for aerospace use.

A significantly higher glass transition temperature allows derived materials to maintain structural integrity and performance at extreme temperatures where conventional polymers would fail.

Enhanced Processability: Superior Solubility of Fluorinated Polyimides in Organic Solvents

The incorporation of fluorine-containing monomers, such as those derived from tetrafluorophthalonitrile, is a standard strategy to enhance the solubility of aromatic polyimides without compromising thermal properties. Polyimides containing trifluoromethyl groups are often soluble in common organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc). In contrast, many conventional non-fluorinated polyimides, particularly those with rigid backbones like naphthalimide or perylene imide structures, are largely insoluble in organic solvents and can only be processed from strong acids, severely limiting their application in solution-based techniques like spin-coating.

Evidence DimensionSolubility in Common Organic Solvents (NMP, DMF, DMAc)
Target Compound DataDerived Fluorinated Polyimides: Generally soluble
Comparator Or BaselineNon-fluorinated Polynaphthylimides/Polyperyleneimides: Generally insoluble
Quantified DifferenceQualitative shift from insoluble to soluble, enabling solution-based processing.
ConditionsStandard polymer synthesis and characterization.

Improved solubility allows for easier, more versatile, and lower-cost processing using standard solution-casting or spin-coating techniques, which is critical for manufacturing thin films for electronics and optics.

Altered Reaction Pathway for Advanced Thermoset Resins

In the formulation of high-performance thermoset resins, Tetrafluorophthalonitrile displays a distinct reactivity profile compared to its non-fluorinated analog. Under standard thermal cure conditions used for phthalonitrile resins, the fluorine substitution hinders the expected cyclotetramerization reaction that forms the characteristic blue/green phthalocyanine network. Instead, it promotes nucleophilic displacement of the fluorine atoms as an alternative curing and crosslinking pathway. This fundamental change in reaction mechanism allows for the creation of polymer networks with different architectures and properties than those achievable with standard phthalonitrile monomers.

Evidence DimensionPrimary Reaction Pathway under Thermal Cure
Target Compound DataNucleophilic displacement of fluorine atoms is a competing pathway, hindering phthalocyanine formation.
Comparator Or BaselineUnsubstituted Phthalonitrile: Undergoes cyclotetramerization to form a phthalocyanine network.
Quantified DifferenceQualitative shift in primary cure mechanism from cyclotetramerization to nucleophilic substitution.
ConditionsStandard thermal cure conditions for phthalonitrile resins.

This unique reactivity allows polymer chemists to design novel thermoset systems with tailored properties, avoiding the typical reaction pathways and enabling new crosslinking chemistries.

Precursor for High-Temperature Polyimide Films in Aerospace and Electronics

For applications requiring robust performance above 300°C, such as flexible printed circuit boards, wire insulation, and aerospace components, polymers derived from Tetrafluorophthalonitrile offer a distinct advantage. The resulting fluorinated polyimides provide exceptionally high glass transition temperatures (Tg > 400°C), ensuring dimensional stability and mechanical integrity far beyond the limits of many conventional high-performance polymers.

Synthesis of Soluble, Processable Polymers for Optical and Gas Separation Membranes

Where solution-based processing is a manufacturing requirement, using fluorinated monomers derived from this compound is a key enabling strategy. The enhanced solubility allows for the fabrication of high-quality, uniform thin films via spin-coating or casting, which is essential for producing optical components with low refractive indices or advanced gas separation membranes with tailored transport properties.

Development of Perfluorinated Phthalocyanine Catalysts and Dyes

As a direct precursor, Tetrafluorophthalonitrile is used to synthesize perfluorinated metal phthalocyanines (MPcF16). The strong electron-withdrawing nature of the fluorine atoms makes these macrocycles highly electron-deficient, which is critical for applications in oxidation catalysis, n-type organic semiconductors, and chemical sensors where specific redox properties are required.

XLogP3

1.8

Melting Point

83.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1835-65-0

Wikipedia

3,4,5,6-Tetrafluorophthalonitrile

Dates

Last modified: 08-15-2023
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

Explore Compound Types